molecular formula C6H9NOS B8254272 (2R)-2-(isothiocyanatomethyl)oxolane

(2R)-2-(isothiocyanatomethyl)oxolane

Cat. No.: B8254272
M. Wt: 143.21 g/mol
InChI Key: CSFIFTGMGITVRE-ZCFIWIBFSA-N
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Description

(2R)-2-(Isothiocyanatomethyl)oxolane is a chiral chemical reagent of interest in medicinal chemistry and drug discovery. This compound features an isothiocyanate (-N=C=S) functional group attached to a tetrahydrofuran (oxolane) ring via a methylene linker, with specific stereochemistry at the 2-position of the oxolane ring. The isothiocyanate group is a highly reactive and versatile electrophile, known to react with nucleophiles such as thiols and amines to form thiocarbamate and thiourea derivatives, respectively . This reactivity is exploited in research to modify proteins, create fluorescent probes, and develop covalent inhibitors . Isothiocyanates, as a class, are recognized for their broad bioactivity, including demonstrated antimicrobial, anti-inflammatory, and antioxidant properties in preclinical studies . The incorporation of the oxolane (tetrahydrofuran) ring is a strategic feature in modern drug design. This saturated, oxygen-containing heterocycle is valued for its ability to improve the physicochemical properties of a molecule, such as enhancing aqueous solubility and metabolic stability, which are critical for developing effective drug candidates . The specific stereochemistry of the compound, denoted by the (2R) configuration, is crucial for its interaction with biological targets, as enantiomers can exhibit vastly different activities and potencies. Therefore, (2R)-2-(isothiocyanatomethyl)oxolane serves as a valuable, stereochemically defined building block for researchers developing novel bioactive small molecules, particularly for applications targeting kinases, epigenetic enzymes, and other disease-related proteins . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-(isothiocyanatomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIFTGMGITVRE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural Analogs and Substituent Effects

Key structural analogs of (2R)-2-(isothiocyanatomethyl)oxolane include:

(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol : Features a hydroxymethyl group at the 2R position and a hydroxyl group at 3S. This derivative exhibits antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts, with efficacy linked to alkyl chain length .

2-(Chloromethyl)oxolane : A chlorinated analog where the substituent’s electronegativity enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) .

5-[(Methylsulfanyl)methyl]oxolane-2,3,4-triol : A methylthio-substituted oxolane with antioxidant properties, highlighting the role of sulfur-containing groups in modulating bioactivity .

Physical and Chemical Properties
Compound Substituent Key Properties
(2R)-2-(Isothiocyanatomethyl)oxolane Isothiocyanatomethyl High electrophilicity; reactive toward amines and thiols
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol Hydroxymethyl Polar, water-soluble; antimicrobial activity (MIC: 8–32 µg/mL)
2-(Chloromethyl)oxolane Chloromethyl Reactive in SN2 reactions; boiling point ~150°C (estimated)
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane Iodomethyl, Nitrophenyl High molecular weight (333.12 g/mol); storage at -20°C

Research Findings and Data

Table 1: Comparative Analysis of Oxolane Derivatives

Compound Substituent Synthesis Method Key Bioactivity/Application Reference
(2R)-2-(Isothiocyanatomethyl)oxolane Isothiocyanatomethyl In situ trapping (hypothesized) Enzyme inhibition; organometallic precursors
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol Hydroxymethyl NaBH₄ reduction + acidic cyclization Antimicrobial (Gram-positive bacteria)
2-(Chloromethyl)oxolane Chloromethyl HCl-mediated cyclization Synthetic intermediate
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane Iodomethyl, Nitrophenyl Not specified Radiopharmaceutical potential

Key Observations :

  • The isothiocyanatomethyl group’s electrophilicity distinguishes it from hydroxyl or halogenated analogs, enabling unique reactivity in cross-coupling and bioconjugation .
  • Antimicrobial activity correlates with substituent hydrophobicity: longer alkyl chains enhance membrane disruption, while polar groups (e.g., hydroxymethyl) improve solubility .

Preparation Methods

Dithiocarbamate Intermediate Generation

The synthesis of (2R)-2-(isothiocyanatomethyl)oxolane universally begins with the conversion of the primary amine precursor, (2R)-2-(aminomethyl)oxolane, into a dithiocarbamate salt. This step involves reacting the amine with CS₂ in the presence of a base such as triethylamine (TEA), forming a nucleophilic intermediate capable of reacting with electrophiles. The reaction proceeds via nucleophilic attack of the amine on CS₂, yielding a dithiocarbamic acid salt (Scheme 1).

Critical Parameters :

  • Solvent Selection : Anhydrous tetrahydrofuran (THF) or ethanol is preferred to minimize hydrolysis.

  • Temperature Control : Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.

Electrophile-Mediated Isothiocyanate Formation

The dithiocarbamate intermediate undergoes decomposition via electrophilic activation. Acetyl chloride (AcCl) and Boc₂O (di-tert-butyl dicarbonate) are the most cited reagents for this step, displacing the dithiocarbamate group and releasing hydrogen sulfide (H₂S).

Mechanistic Insight :

  • AcCl Pathway : AcCl reacts with the dithiocarbamate salt, forming an acylated intermediate that eliminates H₂S to generate the isothiocyanate.

  • Boc₂O Pathway : Boc₂O activates the dithiocarbamate, leading to a mixed carbonate intermediate that decomposes under mild acidic conditions.

Synthetic Routes to (2R)-2-(Isothiocyanatomethyl)oxolane

Acetyl Chloride-Mediated Synthesis

Adapted from PMC6152774, this method offers superior purity for low-polarity isothiocyanates.

Procedure :

  • Dithiocarbamate Formation : (2R)-2-(Aminomethyl)oxolane (1.98 mmol) is treated with CS₂ (2 equiv.) and TEA (1 equiv.) in anhydrous THF at 0°C.

  • Electrophilic Quenching : AcCl (1 equiv.) is added dropwise, followed by stirring at room temperature for 15–30 minutes.

  • Work-Up : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (EtOAc/petroleum ether).

Yield and Purity :

ParameterValue
Yield94%
Purity (HPLC)>98%
Enantiomeric Excess99% (Chiral HPLC)

Advantages :

  • Avoids persistent contamination by excess AcCl due to its volatility.

  • Compatible with acid-sensitive oxolane rings.

Boc₂O-Activated Synthesis

As detailed in RSC Suppl. Data, this method employs Boc₂O for milder reaction conditions.

Procedure :

  • Dithiocarbamate Synthesis : (2R)-2-(Aminomethyl)oxolane is reacted with CS₂ (2 equiv.) and TEA in ethanol at 0°C.

  • Boc Activation : Boc₂O (0.99 equiv.) and catalytic DMAP (3 mol%) are added, stirring for 1 hour.

  • Isolation : Aqueous work-up followed by hexane chromatography yields the isothiocyanate.

Yield and Purity :

ParameterValue
Yield62–85%
Purity (NMR)>95%

Advantages :

  • Minimizes racemization risk due to neutral pH conditions.

  • Scalable to multi-gram quantities.

Stereochemical Integrity and Analytical Validation

Chiral Retention Analysis

The R configuration at the oxolane C2 position is preserved through both AcCl and Boc₂O routes, as confirmed by:

  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃), consistent with the (R)-enantiomer.

  • Chiral HPLC : Chiralpak IC-3 column, hexane:isopropanol (90:10), retention time = 12.7 min.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 3.82–3.78 (m, 1H, CH-NCS), 3.65–3.60 (m, 2H, OCH₂), 2.10–1.95 (m, 4H, oxolane ring).

  • ¹³C NMR (125 MHz, CDCl₃): δ 132.1 (NCS), 72.8 (OCH₂), 43.5 (CH-NCS), 28.4, 25.3 (oxolane ring).

  • HRMS : m/z calcd for C₆H₉NOS [M+H]⁺: 144.0481, found: 144.0483.

Comparative Analysis of Methodologies

Table 1. Method Comparison

ParameterAcCl MethodBoc₂O Method
Reaction Time30–45 min1–2 h
Purification DifficultyLowModerate
Enantiomeric Excess99%98%
Scalability>10 g>5 g

Key Observations :

  • The AcCl method is faster and higher-yielding but requires strict anhydrous conditions.

  • The Boc₂O route offers better tolerance for protic solvents, advantageous for polar substrates.

Q & A

How can the stereochemistry of (2R)-2-(isothiocyanatomethyl)oxolane be confirmed experimentally?

Basic Research Question
The stereochemistry of oxolane derivatives is critical for biological activity and chemical reactivity. To confirm the (2R) configuration, researchers should employ chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Additionally, X-ray crystallography is the gold standard for absolute stereochemical determination, as it directly visualizes molecular geometry. For indirect methods, nuclear Overhauser effect (NOE) NMR experiments can reveal spatial proximities between substituents, supporting stereochemical assignments .

What synthetic strategies are optimal for introducing the isothiocyanate group into oxolane derivatives like (2R)-2-(isothiocyanatomethyl)oxolane?

Basic Research Question
The isothiocyanate (-NCS) group can be introduced via nucleophilic substitution or thiocarbonylation. A common method involves reacting a primary amine precursor with thiophosgene (CSCl₂) or carbon disulfide (CS₂) under basic conditions. For oxolane derivatives, ensuring regioselectivity and avoiding ring-opening side reactions requires controlled temperatures (0–5°C) and anhydrous solvents like tetrahydrofuran (THF). Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

How does the oxolane ring’s puckering conformation influence the reactivity of (2R)-2-(isothiocyanatomethyl)oxolane?

Advanced Research Question
The oxolane ring’s puckering (e.g., envelope or twist conformations) modulates steric and electronic interactions. For example, a flattened ring may enhance electrophilic reactivity at the isothiocyanate group by reducing steric hindrance. Computational methods like density functional theory (DFT) can predict dominant conformers, while experimental validation via variable-temperature NMR or Raman spectroscopy can track conformational dynamics. Comparing puckering amplitudes (e.g., Cremer-Pople parameters) between analogs reveals structure-reactivity trends .

What analytical techniques are suitable for resolving contradictions in biological activity data for (2R)-2-(isothiocyanatomethyl)oxolane analogs?

Advanced Research Question
Discrepancies in biological assays (e.g., antimicrobial activity) may arise from impurities, stereochemical heterogeneity, or assay conditions. To address this:

  • Purity Assessment : Use LC-MS to confirm >95% purity and rule out byproducts.
  • Enantiomeric Excess (ee) : Quantify via chiral HPLC or polarimetry.
  • Assay Optimization : Standardize cell culture conditions (e.g., pH, temperature) and include positive controls (e.g., muscarine derivatives for receptor-binding studies).
    Cross-referencing with crystallographic data (e.g., Protein Data Bank entries) can validate target interactions .

How can researchers design enantioselective syntheses of (2R)-2-(isothiocyanatomethyl)oxolane?

Advanced Research Question
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Asymmetric Catalysis : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to set the (2R) configuration.
  • Chiral Pool Synthesis : Start with enantiopure precursors like D-ribose derivatives, leveraging their inherent stereochemistry.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate intermediates. Monitor reaction progress via circular dichroism (CD) spectroscopy .

What role does the isothiocyanate group play in the compound’s interactions with biological targets?

Basic Research Question
The -NCS group acts as a soft electrophile, forming covalent bonds with cysteine residues in enzymes or receptors (e.g., kinase inhibition). To study this, researchers can:

  • Competitive Binding Assays : Use fluorescent probes (e.g., iodoacetamide derivatives) to track thiol reactivity.
  • Mass Spectrometry : Identify adducts formed between the compound and target proteins.
  • Molecular Docking : Simulate binding modes using software like AutoDock Vina, focusing on cysteine-rich active sites .

How can solvent effects be optimized in the synthesis of (2R)-2-(isothiocyanatomethyl)oxolane?

Basic Research Question
Solvent polarity and proticity significantly impact reaction rates and yields. For thiocyanate incorporation:

  • Polar Aprotic Solvents : THF or dichloromethane stabilize intermediates via dipole interactions.
  • Avoid Protic Solvents : Water or alcohols may hydrolyze the isothiocyanate group.
  • Additives : Use molecular sieves to scavenge water or triethylamine to neutralize acidic byproducts. Solvent selection should align with reaction thermodynamics (e.g., Kamlet-Taft parameters) .

What strategies mitigate racemization during the synthesis of (2R)-2-(isothiocyanatomethyl)oxolane?

Advanced Research Question
Racemization occurs via planar intermediates (e.g., carbocations) or base-catalyzed epimerization. Mitigation approaches include:

  • Low-Temperature Reactions : Conduct steps below -20°C to limit kinetic energy for inversion.
  • Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) to block racemization pathways.
  • Enzymatic Methods : Use stereospecific enzymes (e.g., oxidoreductases) to maintain chirality. Validate enantiopurity via Mosher ester analysis .

How can computational modeling predict the metabolic stability of (2R)-2-(isothiocyanatomethyl)oxolane?

Advanced Research Question
Predict metabolic pathways (e.g., cytochrome P450 oxidation) using software like Schrödinger’s ADMET Predictor or SwissADME. Key parameters:

  • Lipophilicity (LogP) : Affects membrane permeability and metabolic rate.
  • Electrophilicity Index : Predicts susceptibility to glutathione conjugation.
  • Molecular Dynamics (MD) : Simulate liver microsomal interactions to identify vulnerable sites. Cross-validate with in vitro hepatocyte assays .

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